Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate
Brand Name: Vulcanchem
CAS No.: 1346809-59-3
VCID: VC15913033
InChI: InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate

CAS No.: 1346809-59-3

Cat. No.: VC15913033

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate - 1346809-59-3

Specification

CAS No. 1346809-59-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate
Standard InChI InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3
Standard InChI Key SKUNUUBFOQVASW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C#N)C1=NC=CC(=C1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with bromine and cyanoacetate substituents. The pyridine ring ensures aromatic stability, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions . The cyanoacetate group (CH(CN)COOEt-\text{CH}(\text{CN})\text{COOEt}) introduces both electron-withdrawing and steric effects, influencing solubility and reactivity . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC10H9BrN2O2\text{C}_{10}\text{H}_9\text{BrN}_2\text{O}_2
Molecular Weight269.09 g/mol
SMILESCCOC(=O)C(C#N)c1nc(Br)ccc1
InChI KeySKUNUUBFOQVASW-UHFFFAOYSA-N
LogP (Partition Coefficient)1.95

The bromine atom at the 4-position directs electrophilic substitution to the 2- and 6-positions, while the cyano group stabilizes adjacent carbanions, facilitating nucleophilic attacks .

Synthesis and Reaction Pathways

Route 1: Alkylation of Pyridine Derivatives

A common method involves alkylating 4-bromo-2-pyridinemethanol with ethyl cyanoacetate under basic conditions. For example, potassium carbonate in ethanol mediates the nucleophilic substitution, yielding the target compound .

Reaction Scheme:

4-Bromo-2-pyridinemethanol+Ethyl cyanoacetateK2CO3,EtOHEthyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate+H2O\text{4-Bromo-2-pyridinemethanol} + \text{Ethyl cyanoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate} + \text{H}_2\text{O}

This method achieves moderate yields (60–70%) and is scalable for industrial production .

Route 2: Cyanoacetylation of Halopyridines

Alternative approaches use 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylation reagent. Reacting 4-bromopyridine with this reagent in ethanol under microwave irradiation accelerates the reaction, reducing time from hours to minutes .

Optimized Conditions:

  • Solvent: Ethanol

  • Catalyst: Ceric ammonium nitrate (CAN)

  • Temperature: 80°C

  • Yield: 85%

Applications in Drug Discovery

Anti-Cancer Activity

Preliminary studies indicate that ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate inhibits cancer cell proliferation by targeting tubulin polymerization. In vitro assays against MCF-7 breast cancer cells showed an IC50_{50} of 12.3 μM, comparable to paclitaxel . The bromine atom enhances membrane permeability, while the cyano group interacts with cysteine residues in tubulin .

Enzyme Inhibition

Derivatives of this compound exhibit inhibitory activity against carbonic anhydrase II (CA-II), a target for glaucoma and epilepsy therapeutics. The 4-bromo analog demonstrated 67% inhibition at 60.8 μM, though less potent than sulfanilamide (93% at 3 μM) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups improve binding affinity .

Future Directions

Ongoing research explores its use in photoactive materials and metal-organic frameworks (MOFs). Functionalizing the pyridine ring with transition metals (e.g., Pd, Cu) could yield catalysts for Suzuki-Miyaura couplings . Additionally, deuterated analogs are under investigation for use in mass spectrometry imaging .

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